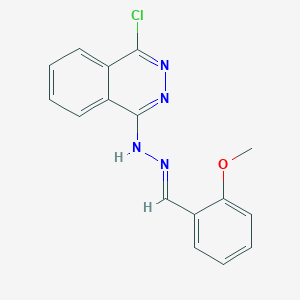

2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Beschreibung

2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.761 It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Eigenschaften

Molekularformel |

C16H13ClN4O |

|---|---|

Molekulargewicht |

312.75 g/mol |

IUPAC-Name |

4-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]phthalazin-1-amine |

InChI |

InChI=1S/C16H13ClN4O/c1-22-14-9-5-2-6-11(14)10-18-20-16-13-8-4-3-7-12(13)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |

InChI-Schlüssel |

MRQTWXIFWJCVKL-VCHYOVAHSA-N |

Isomerische SMILES |

COC1=CC=CC=C1/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |

Kanonische SMILES |

COC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methoxybenzaldehyd-(4-chlor-1-phthalazinyl)hydrazon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder anderen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazingruppe in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydrazingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide oder Ketone ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Hydrazone oder anderer Derivate führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxybenzaldehyd-(4-chlor-1-phthalazinyl)hydrazon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Hydrazingruppe kann stabile Komplexe mit Metallionen bilden, was eine Rolle für seine biologische Aktivität spielen kann. Darüber hinaus ermöglicht die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, ihr die Wechselwirkung mit verschiedenen Biomolekülen, was möglicherweise zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of 2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methylbenzaldehyd-(4-chlor-1-phthalazinyl)hydrazon: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Methoxygruppe.

4-Methoxybenzaldehyd-(4-chlor-1-phthalazinyl)hydrazon: Ähnlich in der Struktur, aber mit einer Methoxygruppe an einer anderen Position.

Einzigartigkeit

2-Methoxybenzaldehyd-(4-chlor-1-phthalazinyl)hydrazon ist einzigartig aufgrund des Vorhandenseins sowohl der Methoxy- als auch der Chlorogruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Die spezifische Anordnung dieser Gruppen kann die Fähigkeit der Verbindung beeinflussen, mit verschiedenen molekularen Zielstrukturen zu interagieren, was sie von anderen ähnlichen Verbindungen unterscheidet .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.